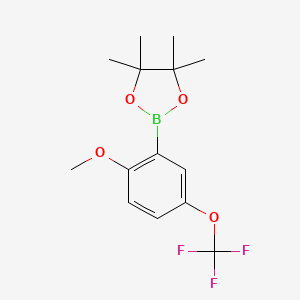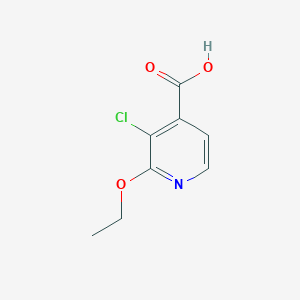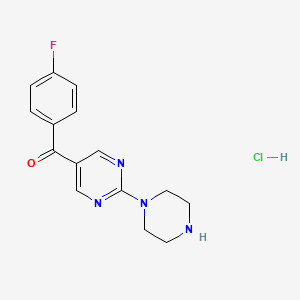
5-Chloro-2-ethoxyphenylboronic acid pinacol ester
描述
5-Chloro-2-ethoxyphenylboronic acid pinacol ester is a boronic ester derivative that is widely used in organic synthesis. Boronic esters, including pinacol esters, are highly valuable building blocks in organic chemistry due to their versatility and stability. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
作用机制
Target of Action
5-Chloro-2-ethoxyphenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the reactants involved in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound, being a boronic ester, plays a crucial role in this pathway.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new C–C bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other reactants . The compound’s action, efficacy, and stability can be affected by these factors . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions . The general reaction scheme is as follows:
5-Chloro-2-ethoxyphenylboronic acid+Pinacol→5-Chloro-2-ethoxyphenylboronic acid pinacol ester
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
5-Chloro-2-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and transition metal catalysts (e.g., Pd).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryls and substituted alkenes.
Protodeboronation: The corresponding aryl or alkyl compound without the boronic ester group.
科学研究应用
5-Chloro-2-ethoxyphenylboronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the synthesis of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: It is used in the development of new drugs and drug delivery systems.
Biological Research: It is used in the study of biological processes and the development of diagnostic tools.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and ethoxy substituents.
2-Ethoxycarbonylphenylboronic Acid Pinacol Ester: Similar but has an ethoxycarbonyl group instead of a chloro group.
Uniqueness
5-Chloro-2-ethoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the chloro and ethoxy groups can enhance its utility in certain synthetic applications compared to other boronic esters .
属性
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-6-17-12-8-7-10(16)9-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANJRWPYEIUCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


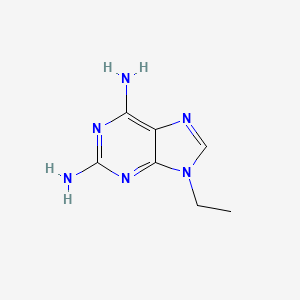
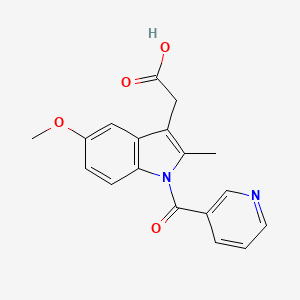
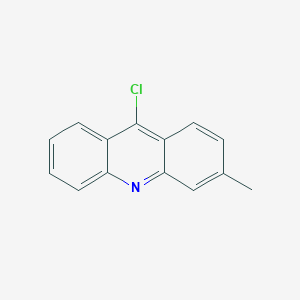
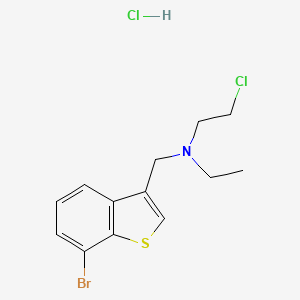
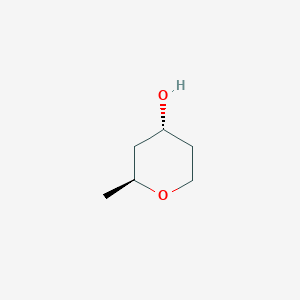
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B3348355.png)
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)
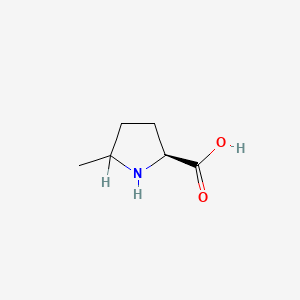
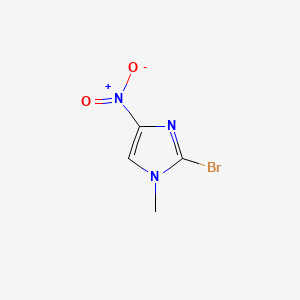

![(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3348383.png)
